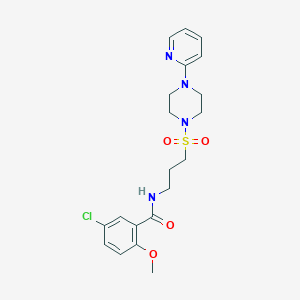
N-(3-chloro-4-fluorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide, also known as CFTR modulator, is a compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been shown to have a modulatory effect on the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In
Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves novel methodologies that can potentially be applied to the synthesis of "N-(3-chloro-4-fluorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide". For example, the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide through reactions involving high yields and characterization through spectral data showcases techniques that could be relevant (Manolov, Ivanov, & Bojilov, 2021). Similarly, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives demonstrates the manipulation of fluoro groups and could provide a template for synthesizing and modifying "N-(3-chloro-4-fluorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide" (Hida, Beney, Robert, & Luu-Duc, 1995).
Potential Biological Activities
The research on compounds with similar structures includes exploring their potential biological activities. For instance, the study of synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives provides insights into the neurological activity and potential therapeutic applications of related compounds (Pevarello et al., 1998). Additionally, investigations into the synthesis, characterization, and biological evaluation of benzimidazole derivatives, including their antimicrobial activities and interactions with DNA, shed light on the broader applicability of these compounds in medicinal chemistry and drug discovery (Zhang, Lin, Rasheed, & Zhou, 2014).
properties
IUPAC Name |
methyl 4-(3,5-dimethoxyanilino)-6-ethylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-5-13-6-7-18-17(8-13)19(12-20(23-18)21(24)27-4)22-14-9-15(25-2)11-16(10-14)26-3/h6-12H,5H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFZWEKDAYHZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2736007.png)


![4-methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide](/img/structure/B2736014.png)








![1-Benzhydryl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2736025.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2736028.png)